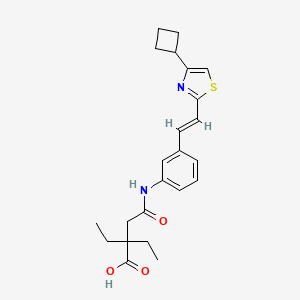

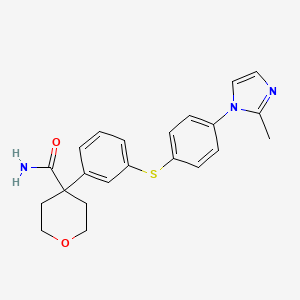

CJ-13610

Descripción general

Descripción

- Pertenece a la clase de inhibidores conocidos por sus efectos sobre la actividad de la 5-lipoxigenasa (5-LO) .

Aplicaciones Científicas De Investigación

Biología: Puede afectar las vías de señalización celular y la expresión génica.

Medicina: La investigación explora sus posibles aplicaciones terapéuticas, incluidos los efectos antiinflamatorios.

Industria: Existe información limitada sobre aplicaciones industriales.

Mecanismo De Acción

- CJ-13610 inhibe la actividad de 5-LO (IC50 ≈ 70 nM) .

- Reduce la biosíntesis del leucotrieno B4 y regula la expresión del ARNm de IL-6 en los macrófagos.

- Los objetivos moleculares y las vías exactas involucrados requieren una investigación adicional.

Análisis Bioquímico

Biochemical Properties

CJ-13610 interacts with the enzyme 5-lipoxygenase, inhibiting its activity . This interaction is believed to occur through a competitive mode of action, as the efficacy of this compound can be impaired by the supplementation of exogenous arachidonic acid . The inhibition of 5-LO by this compound leads to a decrease in the biosynthesis of leukotriene B4, a potent inflammatory mediator .

Cellular Effects

In cellular models, this compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to regulate IL-6 mRNA expression in macrophages . In addition, this compound has been shown to reduce fibrosis and necroinflammation of the liver in carbon tetrachloride-treated mice .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to 5-LO, leading to the inhibition of this enzyme . This results in a decrease in the production of leukotrienes, thereby reducing inflammation. Furthermore, this compound has been shown to interfere with prostaglandin E2 (PGE2) release in cytokine-stimulated cells, suggesting that it may also inhibit prostaglandin export .

Temporal Effects in Laboratory Settings

While specific long-term studies on this compound are limited, it has been demonstrated to have sustained effects in certain models. For example, in a chronic inflammatory model using complete Freund’s adjuvant, this compound demonstrated antihyperalgesic activity .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reverse pain modalities at oral doses of 0.6, 2, and 6 mg/kg/day . These effects were observed in a rat model of osteoarthritis-like pain, where this compound reversed both tactile allodynia and weight-bearing differential .

Metabolic Pathways

The metabolism of this compound has been studied in liver microsomes from human and preclinical species . The metabolite profile of this compound was found to be comparable across the species tested, with multiple oxidative metabolites observed, including sulfoxidation . The metabolism in human liver microsomes was primarily mediated by CYP3A4 and 3A5 .

Transport and Distribution

While specific information on the transport and distribution of this compound within cells and tissues is limited, it has been suggested that this compound may interfere with the export of prostaglandins, leading to the accumulation of intracellular PGE2 .

Subcellular Localization

Given its role as an inhibitor of 5-LO, it is likely that it localizes to the same subcellular compartments as this enzyme, which include the cytosol and the nuclear membrane .

Métodos De Preparación

Rutas Sintéticas: Las rutas sintéticas específicas para CJ-13610 no están ampliamente documentadas. Puede sintetizarse utilizando técnicas de química orgánica establecidas.

Producción Industrial: La información sobre los métodos de producción industrial a gran escala es limitada, pero los laboratorios de investigación pueden producirlo para investigaciones científicas.

Análisis De Reacciones Químicas

Reactividad: CJ-13610 experimenta varias reacciones, incluida la oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Productos principales: Los productos específicos formados dependen de las condiciones de reacción y los materiales de partida.

Comparación Con Compuestos Similares

Singularidad: La potencia de CJ-13610 como inhibidor de 5-LO lo diferencia.

Compuestos similares: Si bien las comparaciones detalladas son escasas, existen otros inhibidores de 5-LO, como JNJ-47965567 y JW55 .

Propiedades

IUPAC Name |

4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTONMHDLLMOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047273 | |

| Record name | 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179420-17-8 | |

| Record name | CJ 13610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179420178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CJ-13610 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5275PJ1C59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.